2-(2,2-Difluorocyclopropyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

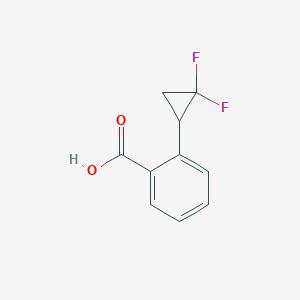

2-(2,2-Difluorocyclopropyl)benzoic acid is a chemical compound with the molecular formula C10H8F2O2 . It is a derivative of benzoic acid, where a hydrogen atom on the benzene ring is replaced by a 2,2-difluorocyclopropyl group . This compound is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of difluorocyclopropyl-containing compounds, such as this compound, has been a subject of research. One method involves the transformation of functionalized alkenes into difluorocyclopropanes using TMSCF3/NaI . This method allows for the synthesis of a variety of fluorinated acids, amines, amino acids, alcohols, ketones, and sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C10H8F2O2/c11-10(12)5-8(10)6-2-1-3-7(4-6)9(13)14/h1-4,8H,5H2,(H,13,14) . This indicates that the molecule consists of a benzene ring attached to a carboxyl group and a 2,2-difluorocyclopropyl group .

Aplicaciones Científicas De Investigación

Natural Occurrence and Uses

Benzoic acid and its derivatives are naturally present in plant and animal tissues and can be produced by microorganisms. These compounds, including salts, alkyl esters, parabens, benzyl alcohol, benzaldehyde, and benzoyl peroxide, are widely used as antibacterial and antifungal preservatives, as well as flavoring agents in foods, cosmetics, hygiene, and pharmaceutical products. Their widespread occurrence and use make them significant environmental and human exposure concerns (del Olmo, Calzada, & Nuñez, 2017).

Synthetic Chemistry Applications

Benzoic acid derivatives are pivotal in synthetic chemistry, serving as intermediates in the synthesis of various organic compounds. For instance, the development of novel fluorescence probes for detecting reactive oxygen species highlights the synthetic utility of benzoic acid derivatives. These probes selectively detect highly reactive oxygen species, showcasing the application of benzoic acid derivatives in biological and chemical studies (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Directed lithiation of unprotected benzoic acids, including methods to create ortho-substituted products, demonstrates the importance of benzoic acid derivatives in organic synthesis. Such methodologies enable the development of routes to benzoic acids tri- and tetra-substituted with a variety of functionalities, underscoring the versatility of benzoic acid derivatives in synthetic applications (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Potential Biological Activities

Studies on 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (a compound related to 2-(2,2-difluorocyclopropyl)benzoic acid) have shown it to be an inhibitor of 1-aminocyclopropane-1-carboxylic acid deaminase, indicating potential biological activities of difluorocyclopropyl benzoic acid derivatives. This suggests their utility in studying enzyme mechanisms and potentially influencing plant growth or stress responses (Liu et al., 2015).

Propiedades

IUPAC Name |

2-(2,2-difluorocyclopropyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-10(12)5-8(10)6-3-1-2-4-7(6)9(13)14/h1-4,8H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHYDNBGPDYKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2640446.png)

![2-Chloro-N-[2-(1H-indazol-6-yl)ethyl]acetamide](/img/structure/B2640448.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2640449.png)

![2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2640450.png)

![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)

![3,4,5,6-tetrachloro-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2640453.png)

![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)